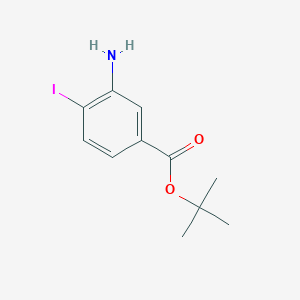![molecular formula C17H19ClN2 B13564656 1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine is a chemical compound with the molecular formula C17H19ClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine typically involves the reaction of 3-chlorobenzyl chloride with 1-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the aromatic rings, reducing them to their corresponding cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent.
Biological Research: Researchers use this compound to study its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine involves its interaction with specific molecular targets, primarily neurotransmitter receptors. It acts as a ligand for serotonin and dopamine receptors, modulating their activity and influencing neurotransmission. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior .
The compound’s effects are mediated through the activation or inhibition of these receptors, which in turn affect downstream signaling pathways. For example, binding to serotonin receptors can influence the release of other neurotransmitters and alter neuronal excitability .
Comparison with Similar Compounds
1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine can be compared to other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant effects and use as a recreational drug. It has a similar structure but lacks the chlorophenyl group.
1-(3-Trifluoromethylphenyl)piperazine: This compound has a trifluoromethyl group instead of a chlorophenyl group, which can significantly alter its pharmacological properties.
1-(4-Methoxyphenyl)piperazine: The presence of a methoxy group can enhance the compound’s affinity for certain receptors and alter its metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other piperazine derivatives.
Properties
Molecular Formula |
C17H19ClN2 |
|---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-phenylpiperazine |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-4-5-14(11-16)12-20-10-9-19-17(13-20)15-6-2-1-3-7-15/h1-8,11,17,19H,9-10,12-13H2 |
InChI Key |
XANFKDMAWMKCMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)











